molecular formula C14H14N2O2 B8743645 Methyl 2-(2-aminoanilino)benzoate CAS No. 5814-40-4

Methyl 2-(2-aminoanilino)benzoate

Cat. No.: B8743645
CAS No.: 5814-40-4
M. Wt: 242.27 g/mol
InChI Key: JJUKIGDBVBZDBC-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoanilino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 2-position with a 2-aminoanilino group. This compound is structurally characterized by an aniline moiety (bearing an amino group) linked via an amine bridge to the benzoate ester. Such a configuration enables hydrogen bonding through its amino and ester functionalities, influencing its crystallinity, solubility, and reactivity.

Properties

CAS No.

5814-40-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2-aminoanilino)benzoate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)15/h2-9,16H,15H2,1H3

InChI Key

JJUKIGDBVBZDBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Methyl 2-(2-aminoanilino)benzoate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Research Context
This compound 2-aminoanilino ~256.27* High hydrogen-bonding potential; polar due to amino groups. Likely intermediate in drug synthesis.
Methyl 2-(2,3-dimethylanilino)benzoate 2,3-dimethylanilino ~269.32* Increased lipophilicity due to methyl groups; reduced polarity. Pharmaceutical intermediate (e.g., Nawaz et al., 2007).
Methyl 2-(2-hydroxyacetamido)benzoate 2-hydroxyacetamido 209.19 Intermolecular O–H⋯O and intramolecular N–H⋯O bonds; crystalline stability. Precursor for benzoxazepines/quinazolinones.
Benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate 4-chloro-2-methoxy anilino-2-oxoethoxy 425.90 High molecular weight; flexible oxyethoxy chain; enhanced lipophilicity (benzyl ester). Organic synthesis; computational studies.
Methyl 5-amino-2-morpholinobenzoate 5-amino; 2-morpholino 236.27 Enhanced solubility due to morpholino group; polar. Potential drug formulation candidate.

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The amino group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, compounds like benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate feature electron-withdrawing substituents (Cl, OMe), which deactivate the ring and alter reactivity in subsequent syntheses.
  • Steric Effects: Methyl 2-(2,3-dimethylanilino)benzoate demonstrates how steric hindrance from methyl groups may reduce intermolecular interactions, impacting crystallization behavior compared to the less hindered aminoanilino analog.

Hydrogen Bonding and Solubility

  • In Methyl 2-(2-hydroxyacetamido)benzoate , the hydroxyacetamido group introduces additional H-bonding sites, stabilizing crystal packing but increasing hydrophilicity.
  • The morpholino group in Methyl 5-amino-2-morpholinobenzoate significantly improves aqueous solubility, making it advantageous for drug delivery compared to the more lipophilic aminoanilino derivative.

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